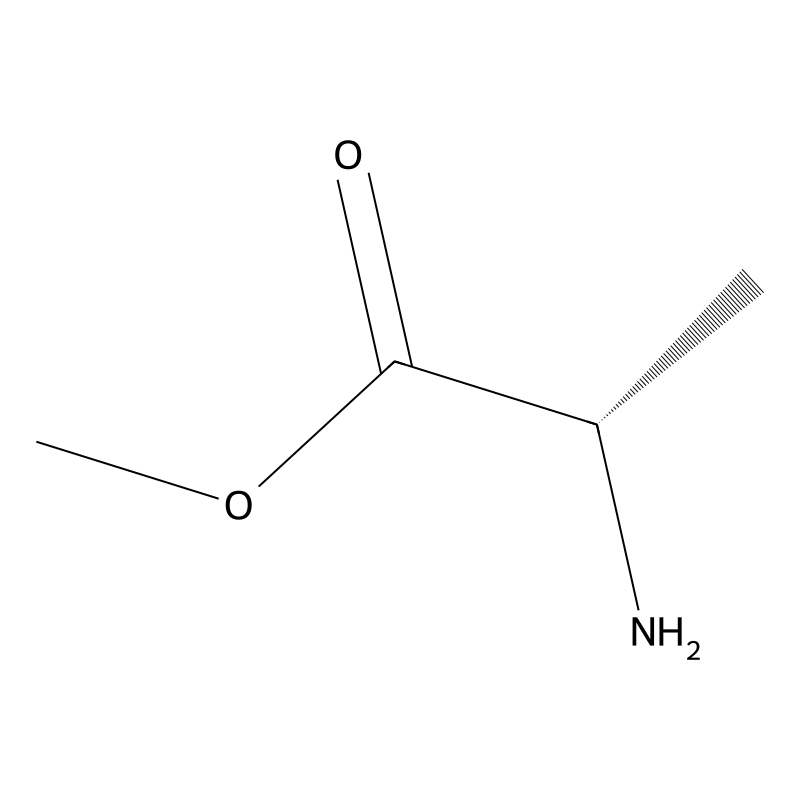

Methyl L-alaninate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Measuring Glucose and Alanine Metabolism:

L-alanine methyl ester hydrochloride is used in in vivo studies to measure glucose and alanine metabolism in patients with diabetes. This compound undergoes the same metabolic pathway as alanine, allowing researchers to trace its fate and gain insights into how the body handles these essential amino acids.

Peptide Synthesis:

MLA, in its free form, serves as a building block in peptide synthesis. Its role lies in the formation of the peptide bond, connecting amino acid units within a peptide chain. This application is crucial in creating specific peptides for research purposes, such as drug development or studying protein function.

Methyl L-alaninate, also known as N-methyl-L-alanine, is a non-proteinogenic amino acid characterized by the molecular formula and a molecular weight of approximately 103.12 g/mol. This compound is derived from L-alanine by replacing one of the amino hydrogen atoms with a methyl group, resulting in a structure that retains the basic properties of amino acids while introducing unique chemical characteristics. Its systematic name is 2-amino-3-methylbutanoic acid, and it is often utilized in various biochemical and synthetic applications due to its structural similarity to L-alanine, which is a naturally occurring amino acid.

- Safety Information Not Extensively Studied: There's limited data on the specific hazards of Methyl L-alaninate. However, as a derivative of L-alanine, it's likely to exhibit similar properties. L-alanine is generally considered a safe compound [].

- General Precautions: As with any laboratory chemical, it's advisable to handle Methyl L-alaninate with standard precautions, including wearing gloves, safety glasses, and working in a fume hood.

Please Note:

- The safety information provided is for general guidance only. It's crucial to consult Safety Data Sheets (SDS) for specific handling procedures before working with Methyl L-alaninate.

- Further research might be required for a more in-depth understanding of the mechanism of action or potential biological effects of Methyl L-alaninate.

- Transamination: Reacting with α-keto acids to form new amino acids.

- Decarboxylation: Losing carbon dioxide to produce amines.

- N-Methylation Reactions: Serving as a substrate for further methylation processes, which can lead to the synthesis of more complex molecules.

Specific reaction pathways have been explored in studies, such as the one involving recombinant Corynebacterium glutamicum, which demonstrates its potential in biocatalytic processes for producing N-methylated amino acids from sugars and methylamine .

Methyl L-alaninate exhibits several biological activities, primarily due to its role as an amino acid derivative. It has been studied for its potential effects on:

- Neurotransmission: Similar to other amino acids, it may influence neurotransmitter synthesis and function.

- Metabolic Pathways: It can participate in metabolic pathways that involve methylation reactions, impacting various physiological processes.

Research indicates that N-methylated amino acids can exhibit unique biological properties compared to their non-methylated counterparts, potentially affecting their interactions with enzymes and receptors .

Several methods have been developed for synthesizing methyl L-alaninate:

- Biocatalytic Synthesis: Utilizing engineered strains of Corynebacterium glutamicum that express specific enzymes capable of converting pyruvate and methylamine into N-methylated amino acids .

- Chemical Synthesis: Traditional organic synthesis methods involving the reaction of L-alanine with methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

- One-Step Processes: Recent advancements have led to one-step methods combining sugars and methylamine to yield N-methyl-L-alanine directly, showcasing a more efficient route for production .

Methyl L-alaninate has diverse applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.

- Biochemistry: Used in research to study protein interactions and enzyme mechanisms.

- Agriculture: Potential applications in developing fertilizers or growth stimulants that incorporate amino acids.

Its unique properties make it valuable for creating specialized compounds in drug design and development .

Studies involving interaction analyses have shown that methyl L-alaninate can interact with various biomolecules, including enzymes and receptors. These interactions can be influenced by its structural features, such as the presence of the methyl group, which alters its steric and electronic properties compared to L-alanine. Investigations into these interactions are critical for understanding its biological roles and potential therapeutic applications .

Methyl L-alaninate shares structural similarities with several other compounds, particularly other methylated amino acids. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| L-Alanine | A naturally occurring amino acid; precursor to many biomolecules. | |

| N,N-Dimethylglycine | A derivative of glycine; involved in methylation processes. | |

| N-Methyl-L-valine | Similar structure but with an additional carbon chain; affects protein synthesis differently. | |

| N-Methyl-L-serine | Contains an additional hydroxyl group; involved in serine metabolism. |

Methyl L-alaninate’s unique combination of properties allows it to serve specific functions in biochemical pathways that are distinct from those of other similar compounds, particularly due to its methyl substitution influencing reactivity and interaction profiles .